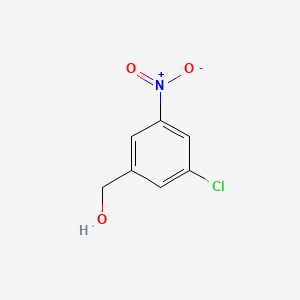

(3-Chloro-5-nitrophenyl)methanol

Descripción general

Descripción

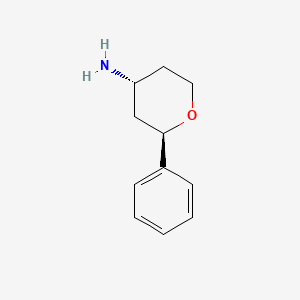

“(3-Chloro-5-nitrophenyl)methanol” is a chemical compound with the CAS Number: 79944-62-0. It has a molecular weight of 187.58 and its molecular formula is C7H6ClNO3 . It is a solid at room temperature .

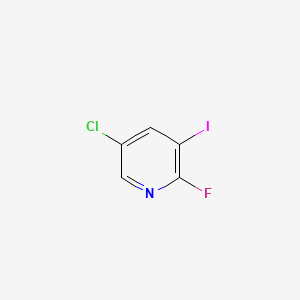

Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

“(3-Chloro-5-nitrophenyl)methanol” is a solid at room temperature. It should be stored in a sealed container in a dry environment .Aplicaciones Científicas De Investigación

Summary of the Application

“(3-Chloro-5-nitrophenyl)methanol” is used in the study of metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide . These inhibitors are prohibited in sports after systemic administration (ophthalmic permitted) only . The analytical evidence for the administration route represents a desirable tool in doping controls .

Methods of Application or Experimental Procedures

The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of Brinzolamide and Dorzolamide will be evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations . The analysis of the parent drug as well as their metabolites are planned by means of liquid chromatography coupled to high resolution mass spectrometry .

Results or Outcomes

Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . Additionally, it is well known that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

Porphyrin-based Covalent Organic Frameworks (COFs)

Summary of the Application

“(3-Chloro-5-nitrophenyl)methanol” could potentially be used in the synthesis of porphyrin-based covalent organic frameworks (COFs) . COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds . They are characterized by structural order, high crystallinity, and large specific surface area . The integration of naturally occurring porphyrin molecules, renowned for their inherent rigidity and conjugate planarity, as building blocks in COFs has garnered significant attention .

Methods of Application or Experimental Procedures

The synthesis and modulation strategies employed in the development of porphyrin-based COFs involve the integration of porphyrin molecules as building blocks in COFs . This strategic incorporation addresses the limitations associated with free-standing porphyrins, resulting in the creation of well-organized porous crystal structures with molecular-level directional arrangements .

Results or Outcomes

The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology . This review comprehensively explores the synthesis and modulation strategies employed in the development of porphyrin-based COFs and delves into their multifaceted applications in biological contexts .

Polyhalogenated Alkanes and Alkenes

Summary of the Application

“(3-Chloro-5-nitrophenyl)methanol” could potentially be used in the study of polyhalogenated alkanes and alkenes . These substances have excellent solvent properties for nonpolar and slightly polar substances .

Methods of Application or Experimental Procedures

The study involves the polychlorination of methane to yield di-, tri-, and tetrachloromethanes . These substances are then used as solvents for nonpolar and slightly polar substances .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

(3-chloro-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBQUSJJIYIBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680970 | |

| Record name | (3-Chloro-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-5-nitrophenyl)methanol | |

CAS RN |

79944-62-0 | |

| Record name | (3-Chloro-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

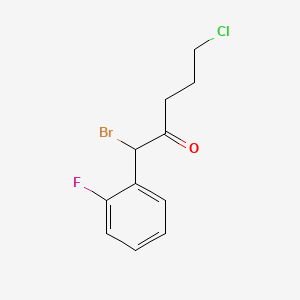

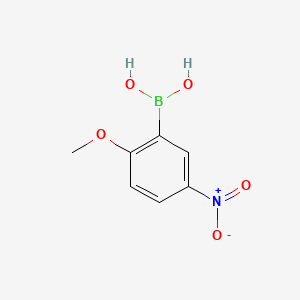

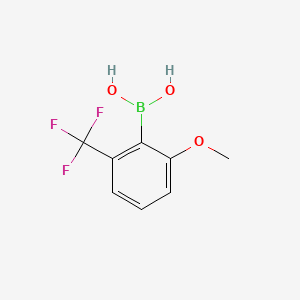

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)

![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)

![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)

![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)